molecular formula C51H97NO5S B12300363 (2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid

(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid

Cat. No.: B12300363
M. Wt: 836.4 g/mol
InChI Key: PCWMFXOGFBDUAL-NLXJDERGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tripalmitoyl cysteine is a synthetic analog of the N-terminal lipid part of bacterial lipoproteinThis compound is recognized for its role in enhancing immunogenicity and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripalmitoyl cysteine is synthesized through a series of chemical reactions involving the attachment of palmitoyl groups to cysteineThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of tripalmitoyl cysteine involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tripalmitoyl cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfide-linked cysteine derivatives, reduced cysteine, and substituted lipid derivatives .

Scientific Research Applications

Tripalmitoyl cysteine has a wide range of applications in scientific research:

Mechanism of Action

Tripalmitoyl cysteine exerts its effects by interacting with toll-like receptor 2 (TLR2) on the surface of immune cells. This interaction triggers a signaling cascade that leads to the activation of the immune response. The compound’s lipid modification enhances its ability to bind to TLR2, thereby increasing its immunogenicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripalmitoyl cysteine is unique due to its combination of three palmitoyl groups and a cysteine moiety, which enhances its immunogenic properties and makes it a valuable tool in immunological research .

Properties

Molecular Formula

C51H97NO5S

Molecular Weight

836.4 g/mol

IUPAC Name

(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid

InChI

InChI=1S/C51H97NO5S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-47(53)51(46-58,50(56)57)52(48(54)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49(55)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h58H,4-46H2,1-3H3,(H,56,57)/t51-/m1/s1

InChI Key

PCWMFXOGFBDUAL-NLXJDERGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@](CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CS)(C(=O)O)N(C(=O)CCCCCCCCCCCCCCC)C(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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